molecular formula C8H12O3 B13009872 Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate

Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13009872
M. Wt: 156.18 g/mol
InChI Key: RRBGFILEUOVWGJ-DBRKOABJSA-N
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Description

Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.

    Functional Group Introduction: The hydroxyl and carboxylate ester groups are introduced through specific reactions such as hydroxylation and esterification.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate ester can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reactions: Conditions for substitution reactions often involve the use of nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological effects such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexan-2-ol: A similar compound with a hydroxyl group but lacking the carboxylate ester.

    Methyl(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate: A compound with a similar bicyclic structure but containing an azabicyclo group.

Uniqueness

Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[310]hexane-3-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-4-2-5(4)7(6)9/h4-7,9H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1

InChI Key

RRBGFILEUOVWGJ-DBRKOABJSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@H]2[C@H]1O

Canonical SMILES

COC(=O)C1CC2CC2C1O

Origin of Product

United States

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